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Introduction
Dexanabinol (formerly HU-211), a synthetic cannabinoid analogue, garnered significant

interest for its potential neuroprotective properties in the context of acute neurological

disorders. Unlike psychoactive cannabinoids, Dexanabinol is a non-competitive N-methyl-D-

aspartate (NMDA) receptor antagonist and a potent inhibitor of tumor necrosis factor-alpha

(TNF-α) and nuclear factor-kappa B (NF-κB), positioning it as a multi-modal therapeutic

candidate. This guide provides a meta-analysis of the key clinical trials investigating

Dexanabinol for neurological disorders, primarily focusing on severe traumatic brain injury

(TBI), and compares its performance with other neuroprotective agents evaluated in a similar

timeframe.

Dexanabinol: Clinical Trial Data Summary
The clinical development of Dexanabinol for severe TBI progressed to Phase III clinical trials.

The following tables summarize the quantitative data from the Phase II and Phase III studies.

Table 1: Dexanabinol Phase II Clinical Trial Results
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Outcome Measure
Dexanabinol (48
mg or 150 mg)

Placebo p-value

Neurological Outcome

(GOS at 3 months)

Favorable Outcome Higher percentage Lower percentage 0.03

Neurological Outcome

(GOS at 6 months)

Favorable Outcome 14% higher 0.14

Physiological

Parameters

% Time with ICP > 25

mmHg
Significantly lower Higher < 0.05

% Time with CPP < 50

mmHg
Significantly lower Higher < 0.05

% Time with SBP < 90

mmHg
Significantly lower Higher < 0.05

GOS: Glasgow Outcome Scale; ICP: Intracranial Pressure; CPP: Cerebral Perfusion Pressure;

SBP: Systolic Blood Pressure.

Table 2: Dexanabinol Phase III Clinical Trial Results
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Outcome Measure
Dexanabinol (150
mg)

Placebo
Odds Ratio (95%
CI)

Primary Outcome

(GOSE at 6 months)

Unfavorable Outcome 215 (50%) 214 (51%) 1.04 (0.79-1.36)

Secondary Outcomes

Control of Intracranial

Pressure

No significant

improvement

Quality of Life
No significant

improvement

Safety

Hepatic, renal, or

cardiac toxicity
Not associated

GOSE: Extended Glasgow Outcome Scale.

Comparison with Alternative Neuroprotective
Agents
The landscape of neuroprotective drug development for TBI in the late 1990s and early 2000s

was marked by numerous clinical trials of agents with various mechanisms of action. The

following table provides a comparative summary of Dexanabinol against some of these

alternatives.

Table 3: Comparison of Neuroprotective Agents in
Phase III Clinical Trials for Severe TBI
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Drug Mechanism of Action
Key Phase III Trial
Outcome

Dexanabinol
NMDA receptor antagonist,

anti-inflammatory

No significant improvement in

GOSE at 6 months compared

to placebo.[1][2]

Selfotel (CGS 19755)
Competitive NMDA receptor

antagonist

Trials stopped prematurely due

to concerns of increased

mortality and a low probability

of demonstrating efficacy.[1]

Cerestat (Aptiganel)
Non-competitive NMDA

receptor antagonist

Trial discontinued due to

insufficient evidence of positive

clinical impact in an interim

analysis.[3]

Progesterone

Neurosteroid with anti-

inflammatory and anti-

apoptotic effects

Two large Phase III trials

(ProTECT III and SYNAPSE)

showed no significant benefit

compared to placebo.[2][4]

Erythropoietin (EPO)
Growth factor with

neuroprotective properties

Did not improve neurological

outcome at 6 months, though a

reduction in mortality was

observed in some analyses.[5]

[6]

Citicoline
Precursor for phospholipid

synthesis

No significant improvement in

functional and cognitive status

compared to placebo.[7][8][9]

Experimental Protocols
Dexanabinol Phase II Clinical Trial (Knoller et al., 2002)

Study Design: Prospective, randomized, double-blind, placebo-controlled, multicenter,

escalating dose study.[1]
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Patient Population: 67 patients with severe closed head injury (Glasgow Coma Scale [GCS]

score of 4-8) within 6 hours of injury.[1]

Intervention: Single intravenous administration of Dexanabinol (48 mg or 150 mg) or

placebo.[1]

Primary Outcome: Safety of intravenous Dexanabinol.[1]

Secondary Outcomes: Intracranial pressure (ICP), cerebral perfusion pressure (CPP), blood

pressure, heart rate, and Glasgow Outcome Scale (GOS) at 3 and 6 months.[1]

Dexanabinol Phase III Clinical Trial (Maas et al., 2006)
Study Design: Multicenter, placebo-controlled, randomized, Phase III trial.[1][2]

Patient Population: 861 patients with severe traumatic brain injury (GCS score of 8 or less)

within 6 hours of injury.[1][2]

Intervention: Single intravenous 150 mg dose of Dexanabinol or placebo.[1][2]

Primary Outcome: Extended Glasgow Outcome Scale (GOSE) at 6 months, dichotomized

into favorable versus unfavorable outcome.[1][2]

Secondary Outcomes: Control of intracranial pressure and quality of life.[1][2]

Signaling Pathways and Experimental Workflows
Dexanabinol's Proposed Mechanism of Action
Dexanabinol's neuroprotective effects are believed to be mediated through two primary

pathways: antagonism of the NMDA receptor and inhibition of the pro-inflammatory NF-κB

signaling cascade.
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Caption: Dexanabinol's dual mechanism of action.

Clinical Trial Workflow
The following diagram illustrates the general workflow of the Phase III clinical trial for

Dexanabinol in severe TBI.
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Caption: Phase III clinical trial workflow for Dexanabinol in TBI.
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The clinical development of Dexanabinol for severe traumatic brain injury, despite promising

preclinical data and a positive signal in the Phase II trial, ultimately did not demonstrate efficacy

in a large Phase III study.[1][2] This outcome was not unique to Dexanabinol, as numerous

other neuroprotective agents targeting different mechanisms also failed to show a clinical

benefit in severe TBI during the same era. The collective results from these trials highlight the

significant challenges in translating preclinical neuroprotective strategies to the complex clinical

reality of traumatic brain injury. Future research in this area will likely require more

sophisticated patient stratification, novel therapeutic targets, and adaptive trial designs.
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for-neurological-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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